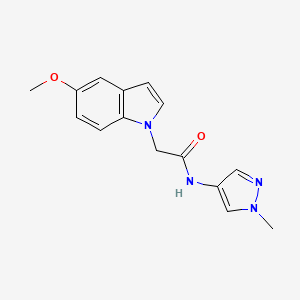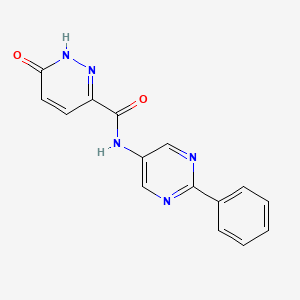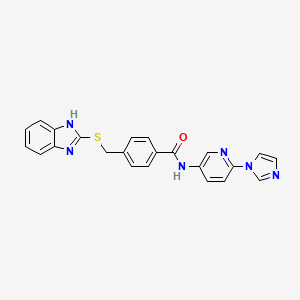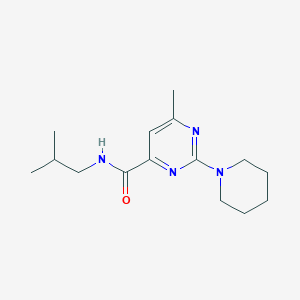![molecular formula C18H27N3O3 B7561773 N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide, also known as DMXAA, is a small molecule that has been investigated for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound that could induce tumor necrosis in mice, and since then, it has been the subject of numerous scientific studies. In
作用機序
The mechanism of action of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, which are proteins that help regulate the immune response. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). It has also been shown to increase the number of immune cells in tumors, including natural killer cells and T cells. In addition, this compound has been shown to inhibit the growth of blood vessels, which can help to starve tumors of the nutrients they need to grow.
実験室実験の利点と制限
One advantage of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide is that it has been shown to be effective against a variety of cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in clinical settings.
将来の方向性
There are a number of future directions for the use of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide. One area of research is the development of new formulations of this compound that can increase its effectiveness and reduce its toxicity. Another area of research is the investigation of the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Finally, there is a need for further research into the mechanism of action of this compound, which could help to identify new targets for anti-cancer therapy.
合成法
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-bromo-4'-nitroacetophenone to produce N-(2,6-dimethylmorpholin-4-yl)acetamide. This compound is then reacted with 2-bromo-4'-nitroacetophenone again to produce N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide. Finally, this compound is reacted with methyl iodide to produce this compound.
科学的研究の応用
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential as an anti-viral and anti-inflammatory agent.
特性
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-10-20(8-9-23-13)18(22)19-16-6-4-5-7-17(16)21-11-14(2)24-15(3)12-21/h4-7,13-15H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSSNBSJXZWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC=C2N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)



![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)